molecular formula C21H19N3O3 B2754595 2-[3-(2-Ethyl-4-oxoquinazolin-3-yl)propyl]isoindole-1,3-dione CAS No. 866010-32-4

2-[3-(2-Ethyl-4-oxoquinazolin-3-yl)propyl]isoindole-1,3-dione

Cat. No.: B2754595
CAS No.: 866010-32-4
M. Wt: 361.401
InChI Key: OLKYZBBDELOAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-Ethyl-4-oxoquinazolin-3-yl)propyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. It is known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.

Biochemical Pathways

Given the broad spectrum of biological activities of indole derivatives , it can be inferred that multiple pathways might be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Given the various biological activities of indole derivatives , the effects could range from reduced inflammation and viral replication to inhibited cancer cell proliferation, HIV infection, oxidative stress, microbial growth, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Ethyl-4-oxoquinazolin-3-yl)propyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is to react 2-ethyl-4-oxoquinazoline with a suitable propylating agent to introduce the propyl group. This intermediate is then condensed with maleic anhydride to form the isoindoline-1,3-dione scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Ethyl-4-oxoquinazolin-3-yl)propyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[3-(2-Ethyl-4-oxoquinazolin-3-yl)propyl]isoindole-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-Ethyl-4-oxoquinazolin-3-yl)propyl]isoindole-1,3-dione is unique due to its specific combination of the isoindoline-1,3-dione and quinazoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[3-(2-ethyl-4-oxoquinazolin-3-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-2-18-22-17-11-6-5-10-16(17)21(27)23(18)12-7-13-24-19(25)14-8-3-4-9-15(14)20(24)26/h3-6,8-11H,2,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKYZBBDELOAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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